molecular formula C21H15BrN2O6 B5467327 2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate

2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate

Cat. No. B5467327
M. Wt: 471.3 g/mol
InChI Key: JXRACJUJKWNYCK-VQHVLOKHSA-N
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Description

2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate, also known as ABNO, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABNO is a synthetic organic molecule that belongs to the class of nitroaromatic compounds. It has been studied for its unique optical and electronic properties, as well as its biological activities.

Mechanism of Action

The mechanism of action of 2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) in cells. ROS are known to play a role in various cellular processes, including cell signaling, apoptosis, and oxidative stress. This compound has been shown to induce ROS production in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of various genes. This compound has also been shown to have anti-inflammatory effects and to modulate immune responses.

Advantages and Limitations for Lab Experiments

2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has unique optical and electronic properties that make it useful for imaging and sensing applications. However, this compound also has some limitations. It is a reactive compound that can generate ROS, which can be toxic to cells. Additionally, this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for research on 2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate. One area of interest is the development of this compound-based fluorescent probes for imaging biological systems. Another area of interest is the development of this compound-based therapeutic agents for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular processes.

Synthesis Methods

2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-bromo-5-nitrophenylacetic acid with acetic anhydride to form an intermediate, which is then reacted with 8-aminoquinoline in the presence of a catalyst to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

2-{2-[2-(acetyloxy)-3-bromo-5-nitrophenyl]vinyl}-8-quinolinyl acetate has been studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for imaging biological systems due to its unique optical properties. This compound has also been studied as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, this compound has been used in materials science for the development of organic electronic devices.

properties

IUPAC Name

[2-[(E)-2-(2-acetyloxy-3-bromo-5-nitrophenyl)ethenyl]quinolin-8-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O6/c1-12(25)29-19-5-3-4-14-6-8-16(23-20(14)19)9-7-15-10-17(24(27)28)11-18(22)21(15)30-13(2)26/h3-11H,1-2H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRACJUJKWNYCK-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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